molecular formula C22H23NO5 B2903848 2-{[2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid CAS No. 1062138-20-8

2-{[2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid

Cat. No.: B2903848
CAS No.: 1062138-20-8
M. Wt: 381.428
InChI Key: MSOJOKQYWZTZTD-UHFFFAOYSA-N
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Description

2-{[2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzopyran core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the benzopyran core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the dimethoxyphenyl group: This step usually involves electrophilic aromatic substitution reactions.

    Formation of the butanoic acid side chain: This can be accomplished through various methods, including Grignard reactions or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound’s structural features suggest potential pharmacological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl group but different overall structure.

    Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide: Another compound featuring the dimethoxyphenyl group.

Uniqueness

2-{[2-(3,4-dimethoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid is unique due to its specific combination of a benzopyran core with a dimethoxyphenyl group and a butanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-6-methylchromen-4-ylidene]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-5-16(22(24)25)23-17-12-20(28-18-8-6-13(2)10-15(17)18)14-7-9-19(26-3)21(11-14)27-4/h6-12,16H,5H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOJOKQYWZTZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N=C1C=C(OC2=C1C=C(C=C2)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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